

Spectral Analysis of N-Methylisatoic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylisatoic anhydride*

Cat. No.: *B1679347*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **N-Methylisatoic anhydride**, a compound of significant interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its characterization and application in drug development and synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **N-Methylisatoic anhydride**. The spectra are typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the hydrogen atoms within the molecule.

Chemical Shift (δ) ppm	Splitting Pattern	Coupling Constant (J) Hz	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	Aromatic Protons
Data not available in search results	Data not available in search results	Data not available in search results	N-Methyl Protons

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
Data not available in search results	Carbonyl Carbons
Data not available in search results	Aromatic Carbons
Data not available in search results	N-Methyl Carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **N-Methylisatoic anhydride**. The spectrum is commonly obtained using a potassium bromide (KBr) pellet.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Data not available in search results	Strong	C=O (Anhydride) stretching
Data not available in search results	Medium to Strong	C=C (Aromatic) stretching
Data not available in search results	Medium	C-N stretching
Data not available in search results	Medium	C-O stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Methylisatoic anhydride**, aiding in its identification and structural confirmation. The data is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).^[1]

Mass Spectral Data

m/z	Relative Intensity (%)	Assignment
Data not available in search results	Molecular Ion (M ⁺)	
104	Most Abundant	Fragment
Data not available in search results	Other Fragments	

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **N-Methylisatoic anhydride**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (^1H NMR):

- Spectrometer Frequency: 400 MHz
- Solvent: CDCl_3
- Internal Standard: TMS (0 ppm)
- Temperature: 21.5°C
- Pulse Sequence: Standard single-pulse experiment
- Number of Scans: 16-64 (signal-to-noise dependent)
- Relaxation Delay: 1-2 seconds

Instrument Parameters (^{13}C NMR):

- Spectrometer Frequency: 100 MHz
- Solvent: CDCl_3
- Internal Standard: TMS (0 ppm)
- Pulse Sequence: Proton-decoupled experiment
- Number of Scans: 1024 or more (due to low natural abundance of ^{13}C)
- Relaxation Delay: 2-5 seconds

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet):

- Grind a small amount (1-2 mg) of **N-Methylisatoic anhydride** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press.
- Apply pressure to form a thin, transparent pellet.

Instrument Parameters (FT-IR):

- Technique: Transmission
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A spectrum of a pure KBr pellet should be recorded as the background.

Mass Spectrometry Protocol

Sample Preparation:

- Prepare a dilute solution of **N-Methylisatoic anhydride** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

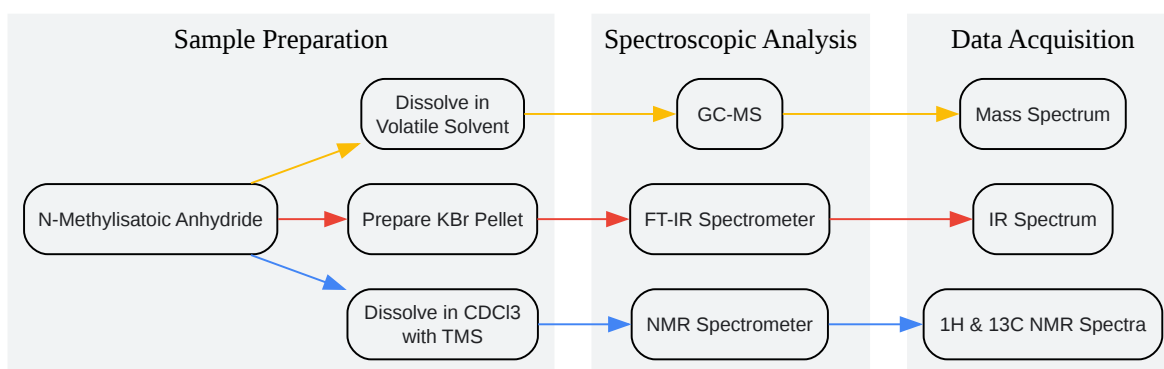
Instrument Parameters (GC-MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV^[2]
- GC Column: A suitable capillary column (e.g., DB-5ms).
- Injector Temperature: 250°C

- Oven Temperature Program: Start at a suitable low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-400

Visualizations

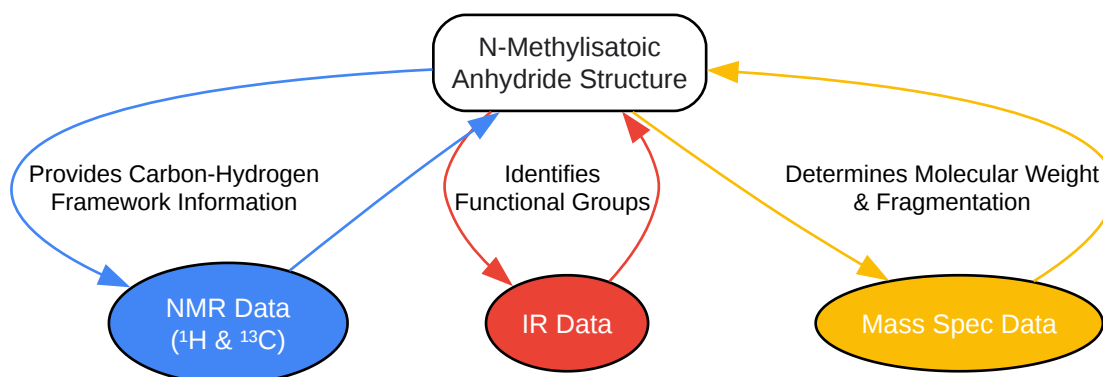
Experimental Workflow for Spectral Analysis



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Caption: Workflow for the spectral analysis of **N-Methylisatoic anhydride**.

Logical Relationship of Spectroscopic Data



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Caption: Interrelationship of spectroscopic data for structural elucidation.

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References

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